molecular formula C13H12N4O2 B10840494 1-Phenethyl-3,7-dihydro-purine-2,6-dione

1-Phenethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B10840494
M. Wt: 256.26 g/mol
InChI Key: WZIAGOQSFXTMAJ-UHFFFAOYSA-N
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Description

1-Phenethyl-3,7-dihydro-purine-2,6-dione is a chemical compound belonging to the purine family. It is structurally characterized by a purine ring substituted with a phenethyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of purine derivatives with phenethyl halides under basic conditions. A common method includes the use of sodium ethoxide in ethanol, followed by refluxing with N,N-dimethylformamide dimethyl acetal and subsequent reaction with phenethyl bromide in the presence of potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Phenethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding purine-2,6-dione derivatives.

    Reduction: Reduction reactions can yield dihydropurine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the phenethyl group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-Phenethyl-3,7-dihydro-purine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of enzymes like sirtuins, which play a role in various physiological processes, including inflammation, diabetes, and neurodegeneration . The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Uniqueness: 1-Phenethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific phenethyl substitution, which imparts distinct chemical and biological properties. Unlike other purine derivatives, it exhibits potent inhibitory activity against certain enzymes, making it valuable in therapeutic research and drug development .

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

1-(2-phenylethyl)-3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C13H12N4O2/c18-12-10-11(15-8-14-10)16-13(19)17(12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)(H,16,19)

InChI Key

WZIAGOQSFXTMAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(NC2=O)N=CN3

Origin of Product

United States

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